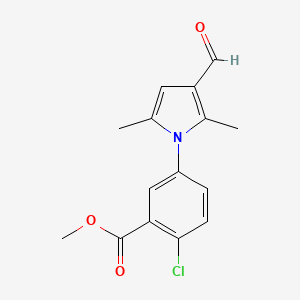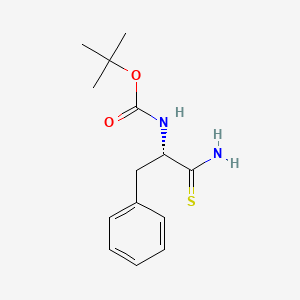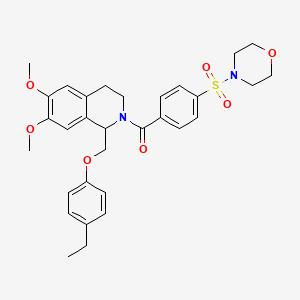
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a triazole ring, an azetidine ring, and an imidazolidinone moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate.
Mode of Action
The compound interacts with the Carbonic Anhydrase-II enzyme by direct binding with the active site residues . This interaction results in the inhibition of the enzyme, thereby affecting its function.
Pharmacokinetics
It’s worth noting that the presence of the 1h-1,2,3-triazole moiety in the compound can potentially improve its pharmacokinetic properties . This moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the compound’s action is the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH balance and potentially affect various physiological processes.
Biochemical Analysis
Biochemical Properties
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds .
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . These compounds can inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects by interacting with enzymes and influencing their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one typically involves a multi-step process. This is followed by the formation of the azetidine ring and the imidazolidinone moiety through various organic reactions involving reagents such as azides, alkynes, and carbonyl compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds with the azetidine ring are known for their antimicrobial properties.
Imidazolidinone Derivatives: These compounds are studied for their potential in medicinal chemistry.
Uniqueness
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of its three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c22-14-16-6-7-20(14)15(23)19-8-12(9-19)21-10-13(17-18-21)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZWVFHKXHZRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2417770.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)




